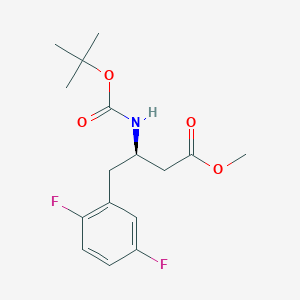

(R)-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate

Description

2-(Benzyloxy)-1-bromo-4-Cbz-benzene is a substituted aromatic compound featuring a benzyloxy group (─OCH₂C₆H₅) at position 2, a bromine atom at position 1, and a carbobenzyloxy (Cbz, ─O(CO)OCH₂C₆H₅) group at position 4. This compound is structurally tailored for applications in organic synthesis, particularly in cross-coupling reactions and as a protected intermediate in pharmaceutical chemistry. The Cbz group serves as an orthogonal protecting group for amines, while the bromine atom enables further functionalization via nucleophilic substitution or transition metal-catalyzed coupling.

Properties

IUPAC Name |

methyl (3R)-4-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-12(9-14(20)22-4)8-10-7-11(17)5-6-13(10)18/h5-7,12H,8-9H2,1-4H3,(H,19,21)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHKPQUSIMXCEU-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Formation of the ester: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid.

Introduction of the difluorophenyl group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable difluorophenyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Research has highlighted the potential of (R)-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate in developing antiviral agents. Its structural similarity to amino acids allows it to be integrated into peptides that can inhibit viral replication. For instance, derivatives of this compound have been tested for their efficacy against HIV-1, demonstrating promising anti-viral activity through structure-activity relationship (SAR) studies .

1.2 Cancer Research

The compound's ability to act as a building block for more complex molecules makes it valuable in cancer research. It can be utilized to synthesize peptide conjugates that target cancer cells specifically, enhancing the delivery of chemotherapeutic agents while minimizing side effects . The incorporation of fluorinated phenyl groups has been associated with improved binding affinity to cancer-related targets.

Peptide Synthesis

2.1 Building Block for Peptides

(R)-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate serves as an important intermediate in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group provides a protective mechanism for the amine during peptide coupling reactions, allowing for selective functionalization without unwanted side reactions . This property is particularly useful in solid-phase peptide synthesis (SPPS), where maintaining the integrity of the amino acid sequence is crucial.

2.2 Synthesis of Novel Peptide Derivatives

The compound has been employed in synthesizing novel peptide derivatives that exhibit enhanced biological activity. For example, researchers have successfully synthesized various triazole-linked peptides using this compound as a precursor, which showed improved stability and bioactivity compared to their non-fluorinated counterparts .

Table 1: Summary of Research Applications

Mechanism of Action

The mechanism of action of ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization.

Comparison with Similar Compounds

The following analysis compares 2-(Benzyloxy)-1-bromo-4-Cbz-benzene with structurally related brominated benzyloxy derivatives, focusing on substituent effects, reactivity, and physical properties.

Substituent Position and Electronic Effects

4-Benzyloxy-2-bromo-1-methoxybenzene ()

- Structure : Bromine at position 2, benzyloxy at 4, methoxy at 1.

- Synthesis : Synthesized via sequential protection/deprotection steps using acetyl and benzyl groups .

- Reactivity : The methoxy group (electron-donating) enhances electron density at position 4, reducing susceptibility to electrophilic substitution compared to electron-withdrawing groups like Cbz.

- Crystallography : Single-crystal X-ray analysis confirms planar aromatic geometry with a mean C–C bond length of 0.009 Å and R-factor = 0.055 .

4-(Benzyloxy)-1-bromo-2-fluorobenzene ()

- Structure : Bromine at position 1, fluorine at 2, benzyloxy at 4.

- Safety : Classified under GHS as hazardous if inhaled, requiring stringent handling protocols .

- Reactivity : Fluorine’s electronegativity directs further substitution to para positions, contrasting with the Cbz group’s steric and electronic effects.

2-(Benzyloxy)-1-bromo-3-nitrobenzene ()

- Structure : Bromine at position 1, nitro at 3, benzyloxy at 2.

- Applications : The nitro group (strongly electron-withdrawing) activates the ring for nucleophilic aromatic substitution, unlike the Cbz group, which primarily serves as a protecting group.

2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene ()

- Structure : Bulky 1,1-dimethyloctyl group at position 4.

- Properties : The hydrophobic alkyl chain increases lipophilicity (logP ~6.5), contrasting with the polar Cbz group, which enhances solubility in polar aprotic solvents .

Physicochemical Properties

Biological Activity

(R)-Methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and relevant studies that highlight its significance in pharmacology.

Chemical Structure and Properties

- Molecular Formula : C18H34N2O5

- Molar Mass : 358.47 g/mol

- CAS Number : 316173-29-2

- Density : 1.10 g/cm³ (predicted)

- Boiling Point : 476.5 °C (predicted)

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

The biological activity of (R)-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate is primarily attributed to its structural analogs and derivatives. The difluorophenyl moiety enhances lipophilicity, potentially improving the compound's ability to interact with biological membranes and specific targets within cells.

Pharmacological Studies

- Antitumor Activity :

- Anti-inflammatory Effects :

- Neuroprotective Potential :

Synthesis and Derivatives

The synthesis of (R)-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate typically involves:

- Protection of the amino group using Boc.

- Alkylation or acylation reactions to introduce the difluorophenyl group.

- Purification through chromatography.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.